molecular formula C10H16O5 B3180796 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid CAS No. 331673-12-2

2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid

Cat. No.: B3180796
CAS No.: 331673-12-2
M. Wt: 216.23 g/mol
InChI Key: ADKGDKNCDPVJHJ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and an ester group containing a hydroxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with 2-hydroxyethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Esterification: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The hydroxyethoxy moiety can be oxidized to form corresponding aldehydes or ketones.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.

Major Products Formed

    Hydrolysis: Cyclohexane-1-carboxylic acid and 2-hydroxyethanol.

    Oxidation: Cyclohexane-1-carboxylic acid and corresponding aldehydes or ketones.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the ester group, making it less versatile in certain reactions.

    2-(2-hydroxyethoxy)ethyl acetate: Contains a similar ester group but lacks the cyclohexane ring, affecting its reactivity and applications.

Uniqueness

2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of a cyclohexane ring with both ester and carboxylic acid functionalities. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGDKNCDPVJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid
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2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid

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